molecular formula C6H14O2 B3381866 1-Methoxypentan-3-ol CAS No. 27999-99-1

1-Methoxypentan-3-ol

Cat. No.: B3381866
CAS No.: 27999-99-1
M. Wt: 118.17 g/mol
InChI Key: AZMRGYLVBHEDEZ-UHFFFAOYSA-N
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Description

It has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

1-Methoxypentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-pentanol with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods often involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Methoxypentan-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methoxypentanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-methoxypentane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.

    Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.

Scientific Research Applications

1-Methoxypentan-3-ol has several scientific research applications:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in coatings and adhesives

Mechanism of Action

The mechanism of action of 1-methoxypentan-3-ol involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

1-Methoxypentan-3-ol can be compared with similar compounds such as:

    1-Methoxypropan-2-ol: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1-Methoxybutan-2-ol: Another similar compound with a different carbon chain length, affecting its reactivity and applications.

    1-Methoxyhexan-3-ol: With a longer carbon chain, it has different solubility and boiling point characteristics.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

1-methoxypentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(7)4-5-8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRGYLVBHEDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315357
Record name 1-Methoxy-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27999-99-1
Record name 1-Methoxy-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27999-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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